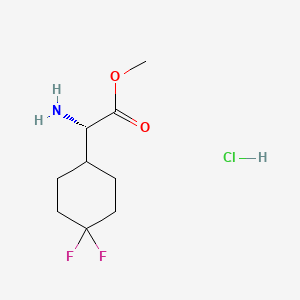

methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride

CAS No.: 887246-49-3

Cat. No.: VC11657383

Molecular Formula: C9H16ClF2NO2

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887246-49-3 |

|---|---|

| Molecular Formula | C9H16ClF2NO2 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H/t7-;/m0./s1 |

| Standard InChI Key | PXWFSBDLLYXHPI-FJXQXJEOSA-N |

| Isomeric SMILES | COC(=O)[C@H](C1CCC(CC1)(F)F)N.Cl |

| SMILES | COC(=O)C(C1CCC(CC1)(F)F)N.Cl |

| Canonical SMILES | COC(=O)C(C1CCC(CC1)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride has the molecular formula C₉H₁₆ClF₂NO₂ and a molecular weight of 243.68 g/mol. The compound’s IUPAC name reflects its stereochemistry: the (2S) configuration at the alpha-carbon ensures enantiomeric purity, critical for interactions in biological systems. The 4,4-difluorocyclohexyl group introduces conformational rigidity and lipophilicity, distinguishing it from aromatic analogs like phenylglycine derivatives.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 887246-49-3 |

| Molecular Formula | C₉H₁₆ClF₂NO₂ |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride |

| SMILES Notation | COC(=O)C@HN.Cl |

| InChI Key | PXWFSBDLLYXHPI-FJXQXJEOSA-N |

The presence of fluorine atoms at the 4-position of the cyclohexyl ring enhances metabolic stability and membrane permeability, traits valued in prodrug design.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride involves multi-step protocols, often beginning with 4,4-difluorocyclohexanone. A representative route includes:

-

Amination and Esterification:

-

Cyclohexyl Moiety Introduction:

-

Grignard or nucleophilic addition to introduce the difluorocyclohexyl group.

-

-

Deprotection and Salification:

Table 2: Exemplary Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amino Protection | tert-Butyl dicarbonate, Na₂CO₃ | 96.2% |

| Ester Formation | Methyl chloroacetate, DCM | 91.2% |

| Deprotection | HCl/EtOAc, 40°C | 90.5% |

These methods, adapted from similar syntheses , emphasize mild conditions (0–60°C) and readily available reagents, ensuring scalability.

Industrial Scalability

While large-scale production details are proprietary, patent literature suggests that continuous-flow systems and catalytic fluorination could optimize yield and purity . For example, the use of n,n-dimetylaniline in amidation steps reduces side reactions, achieving >99% purity in pilot-scale batches .

Applications in Pharmaceutical Research

Building Block for Bioactive Molecules

This compound’s chiral center and fluorine substituents make it a precursor for protease inhibitors and kinase modulators. For instance, analogs have been incorporated into:

-

Antiviral Agents: Fluorinated cyclohexyl groups enhance binding to hydrophobic pockets in viral proteases.

-

Anticancer Therapies: The rigidity of the difluorocyclohexyl group improves selectivity for kinase targets.

Case Study: Antibiotic Synthesis

Future Research Directions

Expanding Synthetic Methodologies

Exploring enantioselective catalysis, such as organocatalytic asymmetric amination, could streamline production. Additionally, late-stage fluorination techniques might enable modular synthesis of derivatives.

Biological Evaluation

In vitro studies are needed to assess the compound’s pharmacokinetic profile, including CYP450 interactions and plasma stability. Computational modeling (e.g., molecular docking) could predict its suitability for specific drug targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume